2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a dihydropyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the quinoxaline ring, followed by the construction of the azetidine ring and finally the dihydropyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reactions, continuous flow chemistry, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline or dihydropyridazinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Azetidine-containing compounds: These compounds have the azetidine ring and are used in medicinal chemistry.
Dihydropyridazinone derivatives: These compounds contain the dihydropyridazinone moiety and are studied for their pharmacological properties.
Uniqueness
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to the combination of its three distinct structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-17(20-15-6-3-2-5-14(15)19-12)21-9-13(10-21)11-22-16(23)7-4-8-18-22/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXLQZODQNYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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